molecular formula C16H24N2O2 B7918480 [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7918480
M. Wt: 276.37 g/mol
InChI Key: UFZDJRQCPWPZAI-UHFFFAOYSA-N
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Description

[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid (CAS 1353951-40-2) is a synthetic, piperidine-based organic compound with the molecular formula C16H24N2O2 and a molecular weight of 276.38 g/mol . Its structure features a piperidine ring substituted with a benzyl-ethyl-amino group and an acetic acid moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research . Piperidine derivatives are of significant scientific interest due to their prevalence in bioactive molecules. The distinct structure of this compound suggests potential application as a building block for developing ligands that target various G-protein-coupled receptors (GPCRs) and neurotransmitter systems . Researchers may utilize it in the synthesis of more complex molecules for probing biological pathways or as a key scaffold in the development of potential therapeutic agents for a range of disorders . This product is supplied for laboratory research purposes. It is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle it with appropriate personal protective equipment (PPE) and refer to the Safety Data Sheet (SDS) for detailed handling and disposal guidelines.

Properties

IUPAC Name

2-[4-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(11-9-15)13-16(19)20/h3-7,15H,2,8-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDJRQCPWPZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The synthesis begins with NN-ethylpiperidin-4-amine, which undergoes alkylation with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. This step introduces the benzyl-ethyl-amino group via nucleophilic substitution:

N-Ethylpiperidin-4-amine+Benzyl bromideK2CO3,DMF4-(Benzyl-ethyl-amino)-piperidine\text{N-Ethylpiperidin-4-amine} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Benzyl-ethyl-amino)-piperidine}

The intermediate is extracted with dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) and purified via column chromatography (silica gel, eluent: 9:1 CH2Cl2\text{CH}_2\text{Cl}_2:methanol).

Acetic Acid Moiety Attachment

The acetic acid group is introduced through a carbodiimide-mediated coupling reaction. The functionalized piperidine is reacted with bromoacetic acid in the presence of N,NN,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0°C for 6 hours:

4-(Benzyl-ethyl-amino)-piperidine+Bromoacetic acidDCC/DMAP, THF[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid\text{4-(Benzyl-ethyl-amino)-piperidine} + \text{Bromoacetic acid} \xrightarrow{\text{DCC/DMAP, THF}} \text{this compound}

The crude product is washed with aqueous sodium bicarbonate (NaHCO3\text{NaHCO}_3) and recrystallized from ethanol.

Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield/Purity
Solvent Anhydrous DMF or THFMinimizes hydrolysis side reactions
Temperature 60°C (alkylation), 0°C (coupling)Prevents racemization and degradation
Catalyst DCC/DMAPEnhances coupling efficiency (>85% yield)
Purification Column chromatographyAchieves >95% purity

Characterization and Quality Control

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} NMR (400 MHz, CDCl3_3) confirms the presence of benzyl protons (δ\delta 7.25–7.35 ppm) and the acetic acid methylene group (δ\delta 3.85 ppm).

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/zm/z 276.37 [M+H]+^+.

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, 90:10 water:acetonitrile) confirms enantiomeric purity (>99%).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing reactions at the 3-position of the piperidine ring are minimized by using a bulky base (e.g., K2CO3\text{K}_2\text{CO}_3) and controlled stoichiometry.

Stereochemical Integrity

Racemization during coupling is avoided by maintaining low temperatures (0°C) and using DMAP as an acylation catalyst.

Comparative Analysis of Synthetic Approaches

While the described method is robust, alternative routes such as enzymatic catalysis or flow chemistry may offer advantages in scalability. For instance, continuous flow reactors could reduce reaction times from hours to minutes, though this remains speculative due to limited published data .

Chemical Reactions Analysis

Types of Reactions

[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The benzyl-ethyl-amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid may exhibit several biological activities:

  • Neurotransmitter Modulation : It may interact with serotonin and dopamine receptors, potentially useful in treating mood disorders.
  • Antioxidant Activity : The compound shows the ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Properties : Similar compounds have demonstrated potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

Applications in Research

The applications of this compound extend into various research domains:

  • Pharmacological Studies :
    • Investigating its role in modulating neurotransmitter systems.
    • Evaluating its effectiveness as an anti-inflammatory agent.
  • High-throughput Screening :
    • Used to identify potential interactions with biological targets through computational modeling and experimental assays.
  • Comparative Studies :
    • Compounds structurally similar to This compound are often compared to assess variations in biological activity and pharmacokinetics.
Compound NameStructural FeaturesUnique Aspects
4-Amino-N-benzyl-piperidinePiperidine core with amino substitutionPotential for enhanced receptor affinity
N-benzyl-N-(2-methoxyethyl)amineSimilar amine functionalityIncreased lipophilicity may enhance bioavailability
1-(4-Methoxybenzyl)-piperidineMethoxy-substituted benzyl groupAltered electronic properties affecting activity

Case Studies

Research has highlighted the compound's potential in various therapeutic areas:

  • Mood Disorders : Studies suggest that compounds with similar structures can modulate serotonin and dopamine pathways, indicating possible applications in treating depression and anxiety disorders.
  • Inflammatory Conditions : Research shows that related compounds can inhibit pro-inflammatory cytokines, suggesting that This compound may also hold promise for treating conditions characterized by chronic inflammation.
  • Oxidative Stress : The antioxidant properties of this compound could be leveraged in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders.

Mechanism of Action

The mechanism of action of [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their substituents are summarized below:

Compound Name Substituent at Piperidine 4-Position Molecular Weight (g/mol) Key Biological Activity/Application Reference
[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid Benzyl-ethyl-amino Not specified Hypothesized enzyme/receptor modulation
2-(4-Diphenylmethylene-piperidinyl)-acetic acid Diphenylmethylene ~337 (C21H21NO2) Antiallergic, spasmolytic
[4-(Ethoxycarbonyl)-piperidin-1-yl]-acetic acid Ethoxycarbonyl (ester) 215.25 (C10H17NO4) Intermediate for drug synthesis
2-(4-Boc-amino-piperidin-1-yl)-acetic acid tert-Butoxycarbonyl (Boc-protected amine) 288.34 (C13H24N2O4) Conformational flexibility studies
3-Cyclopropyl-4-(4-(2-(hexahydrodimethanobenzoannulenyl)piperidin-1-yl)benzoic acid Hexahydrodimethanobenzoannulenyl ~600 (estimated) Soluble epoxide hydrolase inhibition
Key Observations:
  • In contrast, the benzyl-ethyl-amino group in the target compound balances lipophilicity and hydrogen-bonding capacity .
  • Functional Groups: The ethoxycarbonyl group in is hydrolytically labile, making it less metabolically stable than the benzyl-ethyl-amino group. The Boc group in enhances stability during synthesis but requires deprotection for activity .
  • Biological Activity: Compounds with bulky aromatic substituents (e.g., hexahydrodimethanobenzoannulenyl in ) show enzyme inhibitory activity, suggesting that the target compound’s benzyl-ethyl-amino group may similarly modulate enzyme or receptor interactions .
Challenges:
  • The discontinuation of similar piperidine derivatives () may reflect synthetic complexities, such as protecting group management or purification difficulties .

Physicochemical Properties

  • Solubility : The Boc-protected analogue () exhibits intramolecular hydrogen bonding, reducing aqueous solubility. The target compound’s tertiary amine and carboxylic acid may improve solubility in physiological conditions .
  • Stability: Ethoxycarbonyl derivatives () are prone to hydrolysis, whereas the benzyl-ethyl-amino group offers greater metabolic stability .

Structure-Activity Relationships (SAR)

  • Piperidine Flexibility : Conformational flexibility of the piperidine ring () is critical for binding to diverse targets.
  • Substituent Effects :
    • Bulky groups (e.g., diphenylmethylene) enhance target affinity but may limit membrane permeability.
    • Polar groups (e.g., carboxylic acid) improve solubility but require balanced lipophilicity for bioavailability .

Biological Activity

The compound [4-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a derivative of piperidine, a bicyclic organic compound known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antibacterial, antifungal, and potential therapeutic applications.

Structure and Synthesis

This compound can be synthesized through various methods, including the reaction of benzylamine with piperidine derivatives followed by acetic acid functionalization. The synthesis process often involves careful selection of reagents to ensure the desired biological properties are retained.

1. Antibacterial Activity

The antibacterial properties of piperidine derivatives have been extensively studied. Research indicates that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
This compoundStaphylococcus aureus0.0039
Escherichia coli0.025
Klebsiella pneumoniae0.050

Studies have shown that this compound has a Minimum Inhibitory Concentration (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

2. Antifungal Activity

In addition to antibacterial properties, piperidine derivatives also demonstrate antifungal activity. The compound has been tested against various fungal strains, showing effectiveness particularly against Candida albicans and Aspergillus niger.

Table 2: Antifungal Activity of Piperidine Derivatives

CompoundTarget FungusMIC (mg/mL)
This compoundCandida albicans0.015
Aspergillus niger0.020

The antifungal activity is attributed to the compound's ability to disrupt the cell membrane integrity of fungi, leading to cell death .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in treating infections caused by resistant bacterial strains. For instance, a study published in 2024 demonstrated that this compound effectively reduced bacterial load in infected mice models, showcasing its potential as a new antibiotic agent .

Another case study focused on its antifungal properties, where it was administered in combination with traditional antifungals to enhance efficacy against resistant fungal strains. Results indicated a synergistic effect, significantly lowering MIC values when used in conjunction with established treatments .

Q & A

Q. Key Steps :

Condensation : React piperidine precursors with benzyl-ethyl-amine and acetic acid derivatives.

Purification : Use solvent extraction or chromatography (e.g., silica gel).

Characterization :

  • NMR : Confirm substitution patterns on the piperidine ring.
  • MS : Verify molecular ion peaks (e.g., m/z matching theoretical mass).

How should researchers evaluate the chemical stability of this compound under varying experimental conditions?

Basic Research Question
Stability assessments require testing compatibility with solvents, pH ranges, and temperatures. For instance, acetic acid (10%) is compatible with related compounds, but concentrated acetic acid may degrade piperidine derivatives .

Q. Methodology :

  • Solvent Compatibility : Test solubility and stability in common solvents (e.g., acetonitrile, acetone) using UV-Vis spectroscopy to detect decomposition.
  • pH Stability : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via HPLC.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) or accelerated aging studies.

Table 1 : Solvent Compatibility (Adapted from )

SolventCompatibility
AcetonitrileYes
Acetic acid (10%)Yes
Concentrated acetic acidNo
Benzyl alcoholYes

What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Basic Research Question
Cross-validate results using:

  • NMR Spectroscopy : Assign peaks to protons on the benzyl-ethyl-amino and piperidine moieties.
  • High-Resolution MS : Confirm the molecular formula (e.g., C₁₆H₂₄N₂O₂).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if crystallizable) .

Q. Example Workflow :

Purity Check : HPLC with UV detection (≥95% purity threshold).

Structural Confirmation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

What experimental design strategies can optimize the synthesis of this compound?

Advanced Research Question
Use factorial design to identify critical parameters (e.g., temperature, stoichiometry). For example, a 2³ factorial design could test:

  • Factors : Reaction time, catalyst loading, solvent polarity.
  • Response Variables : Yield, purity.

Q. AI Integration :

  • COMSOL Multiphysics : Simulate reaction kinetics to predict optimal conditions .
  • Machine Learning : Train models on historical synthesis data to recommend parameter adjustments .

How can conflicting spectral data between computational predictions and experimental results for this compound be resolved?

Advanced Research Question

Cross-Validation : Compare experimental NMR/MS data with multiple computational tools (e.g., Gaussian for DFT, ACD/Labs for shift prediction).

Error Analysis : Check for solvent effects or proton exchange phenomena in NMR.

Synchrotron Validation : Use high-resolution techniques like solid-state NMR or cryo-EM for ambiguous cases .

What computational modeling approaches are effective in predicting the reactivity of this compound in novel reaction environments?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents.
  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways.
  • QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to reactivity trends .

How can researchers systematically investigate the pharmacological potential of this compound while ensuring methodological rigor?

Advanced Research Question
Stepwise Approach :

In Silico Screening : Use docking simulations (e.g., AutoDock) to predict target binding.

In Vitro Assays : Test against enzyme targets (e.g., kinases) with dose-response curves.

SAR Studies : Synthesize derivatives with modified substituents to map pharmacophore regions .

What methodologies are appropriate for analyzing degradation pathways of this compound under stressed conditions?

Advanced Research Question

  • Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and oxidative agents (H₂O₂).
  • LC-MS/MS : Identify degradation products via fragmentation patterns.
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life .

How should researchers validate the biological activity assays for this compound to ensure reproducibility?

Advanced Research Question

  • Positive Controls : Include known inhibitors/activators in each assay batch.
  • Blinded Experiments : Assign compound codes to prevent bias.
  • Statistical Rigor : Use ANOVA or t-tests with p < 0.05 thresholds .

What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Research Question

  • Ontological Frameworks : Define molecular properties (e.g., lipophilicity) as intrinsic variables .
  • Epistemological Models : Use QSAR to correlate structural features with activity .
  • Iterative Design : Refine hypotheses based on empirical data and retest predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.